molecular formula C11H13N5O3 B7460822 3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide

3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B7460822
M. Wt: 263.25 g/mol
InChI Key: MLCBYHSAPNUIIN-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-methyl-2H-tetrazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-methylbenzamide: Similar structure but lacks the tetrazole ring.

    2,3-dimethoxybenzamide: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential biological activities compared to other benzamide derivatives.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-methyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-16-14-11(13-15-16)12-10(17)7-4-5-8(18-2)9(6-7)19-3/h4-6H,1-3H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCBYHSAPNUIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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